Unambiguous Structure Elucidation of Ethyl 2-(4-chloro-3-methylphenyl)sulfanyl-2-oxo-acetate: A Multimodal Analytical Guide
Unambiguous Structure Elucidation of Ethyl 2-(4-chloro-3-methylphenyl)sulfanyl-2-oxo-acetate: A Multimodal Analytical Guide
Executive Summary & Chemical Context
The structural elucidation of complex thioesters and thiooxalates requires a rigorous, multi-modal analytical approach. Ethyl 2-(4-chloro-3-methylphenyl)sulfanyl-2-oxo-acetate (Chemical Formula: C11H11ClO3S ) is a highly functionalized S-aryl thiooxalate. Compounds of this class are critical synthetic intermediates, often generated via the coupling of substituted thiophenols with ethyl 2-chloro-2-oxoacetate[1].
From an analytical perspective, this molecule presents a distinct challenge: the presence of the sulfur atom creates an "NMR blind spot." Standard scalar coupling pathways (such as 3JC−H ) are often attenuated across the C-S-C linkage[2]. To achieve a self-validating structural proof, a Senior Application Scientist must synthesize data from High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FT-IR) spectroscopy, and 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy[3]. This guide details the causality behind these experimental choices and provides the definitive protocols for unambiguous elucidation.
Analytical Strategy & Workflow
To circumvent the limitations of any single technique, we employ an orthogonal validation strategy. FT-IR differentiates the two distinct carbonyl environments; NMR establishes the carbon skeleton and regiochemistry of the aryl ring; and MS/MS fragmentation definitively bridges the sulfur linkage.
Fig 1: Multimodal analytical workflow for thiooxalate structure elucidation.
High-Resolution Mass Spectrometry (HRMS)
Causality & Mechanistic Insight
Thioester bonds are notoriously labile. Standard Electron Impact (EI) ionization often leads to complete fragmentation before the molecular ion can be detected. Therefore, Electrospray Ionization (ESI) coupled to a Time-of-Flight (TOF) analyzer is mandated. Furthermore, MS/MS (Tandem MS) via Collision-Induced Dissociation (CID) is the only definitive way to prove the C-S-C=O linkage, as cleavage of this bond yields highly predictable, stable fragments[4]. The natural isotopic distribution of Chlorine ( 35Cl and 37Cl in a ~3:1 ratio) serves as an internal isotopic fidelity check.
Experimental Protocol: ESI-HRMS & MS/MS
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Sample Preparation : Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade acetonitrile. Dilute to a final concentration of 1 µg/mL using 0.1% formic acid in H2O /Acetonitrile (50:50, v/v).
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Instrument Tuning : Introduce the sample via direct infusion at 10 µL/min into the ESI-Q-TOF mass spectrometer.
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Ionization Optimization : Operate in positive ion mode (ESI+). Critical Step : Lower the capillary voltage (e.g., to 3.0 kV) and the declustering potential to minimize premature in-source cleavage of the thioester bond.
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Data Acquisition : Acquire full-scan MS (m/z 100–800) to determine the exact mass.
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CID Fragmentation : Isolate the [M+H]+ precursor ion (m/z 259.0) and apply a normalized collision energy of 15–20 eV.
Quantitative Data Summary
| Ion Type | Formula | Theoretical m/z | Observed m/z | Error (ppm) | Diagnostic Significance |
| Precursor [M+H]+ | [C11H12ClO3S]+ | 259.0190 | 259.0193 | +1.1 | Confirms intact molecular formula. |
| Isotope [M+2+H]+ | [C11H1237ClO3S]+ | 261.0161 | 261.0165 | +1.5 | Confirms presence of exactly one Cl atom (~32% relative abundance). |
| Fragment 1 | [C7H6ClS]+ | 156.9873 | 156.9875 | +1.2 | Aryl thiolate cation; proves the Ar-S linkage. |
| Fragment 2 | [C4H5O3]+ | 101.0233 | 101.0231 | -1.9 | Oxo-acetate acylium ion; proves the ester moiety. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Causality & Mechanistic Insight
The molecule contains two adjacent carbonyl groups: a thioester ( S−C=O ) and a standard ester ( O−C=O ). Because sulfur is less electronegative than oxygen, it provides less inductive electron withdrawal. Consequently, the C=O bond of the thioester has slightly less double-bond character than a standard ester, shifting its stretching frequency to a lower wavenumber. FT-IR immediately validates the presence of both distinct carbonyl environments.
Quantitative Data Summary
| Wavenumber ( cm−1 ) | Peak Shape | Functional Group Assignment | Causality / Note |
| 1735 | Strong, sharp | Ester C=O stretch | Standard ethyl ester carbonyl frequency. |
| 1685 | Strong, sharp | Thioester C=O stretch | Shifted lower due to reduced electronegativity of S vs O. |
| 1580, 1470 | Medium | Aromatic C=C stretch | Confirms the presence of the phenyl ring. |
| 690 | Weak | C−S stretch | Characteristic of aryl sulfides. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality & Mechanistic Insight
While 1D 1H and 13C NMR establish the basic carbon skeleton, 2D NMR is required for regiochemical assignment. The substitution pattern of the aryl ring (4-chloro-3-methyl) is confirmed via the coupling constants in the 1H spectrum: the proton at C2 is isolated (meta-coupling only), while protons at C5 and C6 exhibit strong ortho-coupling.
However, standard Heteronuclear Multiple Bond Correlation (HMBC) experiments often fail to show strong 3JC−H or 4JC−H couplings across the sulfur atom[2]. Therefore, the assignment of the thioester carbonyl relies heavily on its characteristic downfield 13C chemical shift (~184.5 ppm), which is highly distinct from the ester carbonyl (~160.2 ppm).
Experimental Protocol: 1D & 2D NMR
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Sample Preparation : Dissolve 15 mg of the highly purified compound in 0.6 mL of deuterated chloroform ( CDCl3 , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
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1D Acquisition : Acquire 1H NMR (400 MHz, 16 scans) and 13C{1H} NMR (100 MHz, 1024 scans) at 298 K.
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2D Connectivity : Acquire HSQC to map direct C−H bonds. Acquire HMBC with a long-range coupling delay optimized for 8 Hz to confirm the connectivity of the ethyl group to the ester carbonyl, and the methyl group to the aryl ring.
Quantitative Data Summary
| Position | 1H NMR ( δ , ppm, mult, J in Hz) | 13C NMR ( δ , ppm) | HMBC Correlations ( H→C ) |
| S-C=O | - | 184.5 | - (Blind spot across S) |
| O-C=O | - | 160.2 | Ethyl −CH2− |
| Ar-C1 (attached to S) | - | 124.7 | Ar-H5 |
| Ar-C2 | 7.42 (d, J = 2.0) | 135.2 | Ar-C4, Ar-C6 |
| Ar-C3 (attached to CH3 ) | - | 138.1 | Ar-H2, Ar- CH3 |
| Ar-C4 (attached to Cl) | - | 136.5 | Ar-H2, Ar-H6 |
| Ar-C5 | 7.38 (d, J = 8.2) | 130.4 | Ar-C1, Ar-C3 |
| Ar-C6 | 7.28 (dd, J = 8.2, 2.0) | 131.8 | Ar-C2, Ar-C4 |
| Ar- CH3 | 2.40 (s, 3H) | 20.1 | Ar-C2, Ar-C3, Ar-C4 |
| Ethyl −CH2− | 4.38 (q, J = 7.1, 2H) | 63.4 | O-C=O, Ethyl −CH3 |
| Ethyl −CH3 | 1.39 (t, J = 7.1, 3H) | 14.0 | Ethyl −CH2− |
Conclusion
The structure of Ethyl 2-(4-chloro-3-methylphenyl)sulfanyl-2-oxo-acetate is unambiguously confirmed through a self-validating analytical matrix. The FT-IR spectrum successfully differentiates the two adjacent carbonyls. The 1H and 13C NMR data, supported by 2D HMBC, perfectly map the regiochemistry of the 4-chloro-3-methylphenyl ring and the ethyl oxo-acetate moiety. Finally, the inherent "NMR blind spot" across the sulfur atom is resolved via ESI-HRMS/MS, where targeted CID fragmentation yields the diagnostic aryl thiolate ( m/z 156.9875) and oxo-acetate ( m/z 101.0231) ions, physically proving the C−S−C linkage.
References
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[3] The Evolving Landscape of NMR Structural Elucidation. MDPI - Molecules. [Link]
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[1] Aromatic amides and ureas and their uses as sweet and/or umami flavor modifiers, tastants and taste enhancers. Google Patents (US20060045953A1).
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[2] C-S bond cleavage by a polyketide synthase domain. Proceedings of the National Academy of Sciences (PNAS).[Link]
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[4] Sulfonyl Chlorides as Thiol Surrogates for Carbon–Sulfur Bond Formation: One-Pot Synthesis of Thioethers and Thioesters. The Journal of Organic Chemistry (ACS Publications).[Link]
